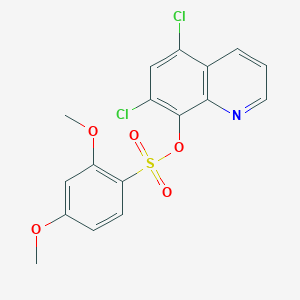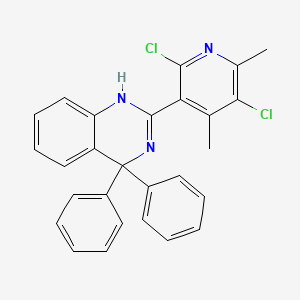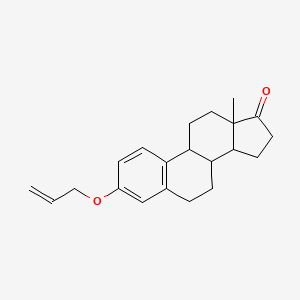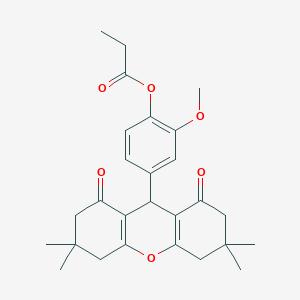
5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate is a complex organic compound with the molecular formula C17H13Cl2NO5S and a molecular weight of 414.26 g/mol . This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a sulfonate ester group attached to a dimethoxybenzene moiety.
Preparation Methods
The synthesis of 5,7-dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate typically involves multiple steps:
Synthesis of 5,7-dichloroquinolin-8-ol: This can be achieved by chlorinating quinolin-8-ol using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the sulfonate ester: The 5,7-dichloroquinolin-8-ol is then reacted with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its structure and function.
Cell Signaling Pathways: It can modulate cell signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar compounds to 5,7-dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate include:
5,7-Dichloroquinolin-8-ol: This compound lacks the sulfonate ester group and is primarily used as an antimicrobial agent.
5,7-Diiodoquinolin-8-ol: This compound has iodine atoms instead of chlorine and is used in similar applications.
5-Chloroquinolin-8-ol: This compound has a single chlorine atom and is used in the synthesis of various pharmaceuticals.
The uniqueness of 5,7-dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13Cl2NO5S |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2,4-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C17H13Cl2NO5S/c1-23-10-5-6-15(14(8-10)24-2)26(21,22)25-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3 |
InChI Key |
NDYBZMJNBATMPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate](/img/structure/B11512218.png)
![(4-Bromophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11512220.png)
![6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11512223.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11512224.png)
![7-(3,4-diethoxybenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11512226.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid](/img/structure/B11512228.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11512235.png)
![[1,2,4]Triazolo[3,4-a]isoquinoline, 8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-5,6-dihydro-](/img/structure/B11512243.png)

![6-ethyl-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11512258.png)

![2-[(3,4-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B11512267.png)

![N-{(2,4-dichlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11512283.png)
